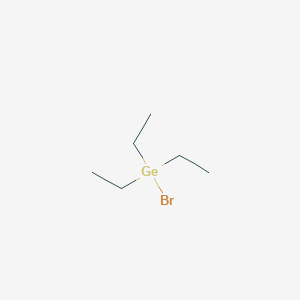

Triethylbromogermane

Overview

Description

Triethylbromogermane (TEBG) is an organobromine compound and a derivative of germane (GeH4). TEBG is a colorless, volatile liquid with a sharp, pungent odor. It is insoluble in water, but soluble in most organic solvents. TEBG is a highly reactive compound and is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a solvent in the production of silicone-based materials. TEBG is also used in a variety of biomedical applications, including as a reagent for the synthesis of drugs and as a reactant in the production of biopolymers materials.

Scientific Research Applications

Triethylbromogermane is used in the addition reactions with multiple bonds. Vyazankin et al. (1968) demonstrated its role in reactions where the lithium atom in formed adducts can be replaced by hydrogen or by the (C2H5)3Ge group, indicating its utility in organometallic synthesis (Vyazankin, Gladyshev, Arkhangel'skaya, Razuvaev, & Korneva, 1968).

In a study by Matsuda et al. (2010), this compound was used in ruthenium-catalyzed trans-hydrogermylation of alkynes, leading to the formation of 2,5-disubstituted germoles. This highlights its role in catalysis and synthesis of specialized organic compounds (Matsuda, Kadowaki, Yamaguchi, & Murakami, 2010).

In the field of materials science, Korlyukov et al. (2001) developed a method for synthesizing halocyclopropylgermanes, including tribromo(7-bromobicyclo[4.1.0]hept-7-yl)germane, showcasing its potential in the synthesis of novel materials with unique properties (Korlyukov, Alekseev, Knyazev, Chernyshev, Pavlov, Krivolapova, Shcherbinin, Antipin, & Lyssenko, 2001).

This compound plays a role in the synthesis of complex organometallic structures. Ohgaki et al. (1997) explored its reaction with magnesium, generating a bromogermylene and leading to the formation of various germanium-containing cyclic compounds (Ohgaki, Fukaya, & Andō, 1997).

In another study, Selmani, Gevondian, and Schoenebeck (2020) highlighted the use of this compound in the germylation of arenes, contributing to advancements in the field of organogermanium chemistry (Selmani, Gevondian, & Schoenebeck, 2020).

Mechanism of Action

Target of Action

Triethylbromogermane, also known as Bromotriethylgermane, is an organogermanium compound. It’s known that organogermanium compounds can interact with a variety of biological molecules due to their unique chemical properties .

Mode of Action

A study suggests that a radical chain mechanism is proposed for the reaction of triethylgermane with dialkylmercury compounds . This suggests that this compound might interact with its targets through a radical chain mechanism, leading to changes in the targets’ function or structure .

Biochemical Pathways

Organogermanium compounds are known to participate in various chemical reactions, suggesting that they could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

Like other organogermanium compounds, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the route of administration, and the physiological condition of the individual .

Result of Action

Given its potential radical chain mechanism of action, it’s plausible that it could induce changes in the function or structure of its targets, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, its reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, its efficacy could be influenced by the physiological condition of the individual, including factors such as the individual’s metabolic state and the presence of other biochemical molecules .

Properties

IUPAC Name |

bromo(triethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPPRJFGNCDPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346317 | |

| Record name | Triethylbromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-10-3 | |

| Record name | Bromotriethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylbromogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

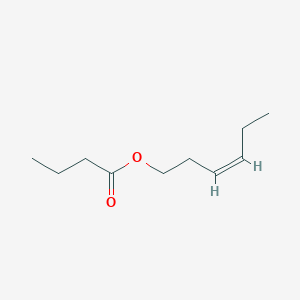

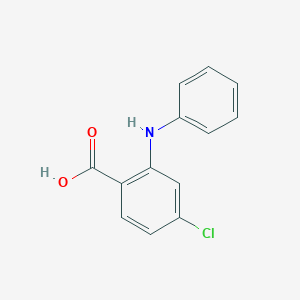

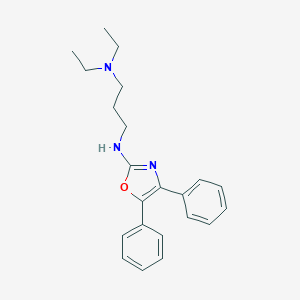

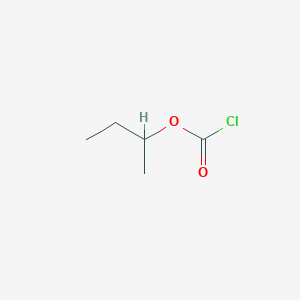

Feasible Synthetic Routes

Q1: Based on the reactivity of Triethylgermyllithium with multiple bonds [, ], can we expect Triethylbromogermane to participate in similar reactions? If so, what modifications might be necessary?

A1: While both compounds contain the Triethylgermyl group (Et3Ge-), their reactivity differs significantly. Triethylgermyllithium, with its highly polarized Ge-Li bond, acts as a strong nucleophile, readily adding across multiple bonds [, ]. In contrast, this compound possesses a Ge-Br bond, which is less polarized and less reactive towards nucleophilic additions.

Q2: Considering the potential applications of Triethylgermyllithium in synthesizing organogermanium compounds [, ], could this compound serve as a precursor for accessing similar or novel structures?

A2: Absolutely. This compound, with its reactive Ge-Br bond, presents a versatile precursor for synthesizing various organogermanium compounds. While Triethylgermyllithium excels in direct additions to multiple bonds [, ], this compound opens avenues for other valuable transformations:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)